tert-butyl N-(3-hydroxy-1-adamantyl)carbamate
Description
tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate is a carbamate derivative featuring a rigid adamantane core substituted with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The adamantane moiety imparts high thermal stability and lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity. This compound is often utilized in medicinal chemistry as an intermediate for synthesizing protease inhibitors or neuroprotective agents due to its ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-1-adamantyl)carbamate |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-14-5-10-4-11(6-14)8-15(18,7-10)9-14/h10-11,18H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
AFKHMILYNDSAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate typically involves the reaction of 3-hydroxy-1-adamantylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex adamantane derivatives .
Biology: In biological research, this compound is used to study the effects of adamantane derivatives on cellular processes. Its unique structure allows it to interact with various biological targets .
Medicine: They are investigated for their antiviral, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
Structural Analogues with Adamantane Moieties
Key Differences :
- Adamantane-acetamidoethyl derivatives (e.g., ) exhibit higher synthetic yields (90%) due to optimized coupling reactions, whereas hydroxylated variants may require additional protection/deprotection steps .
Hydroxy-Substituted Carbamates
Key Differences :
- Hydrogen-bonding metrics (e.g., O–H···O distances) in tert-butyl N-hydroxycarbamate suggest stronger intermolecular interactions than those observed in alicyclic hydroxycarbamates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
